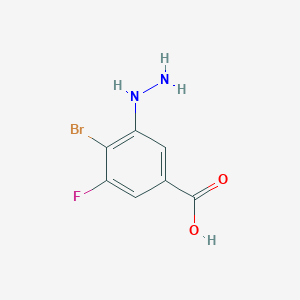
4-Bromo-3-fluoro-5-hydrazinylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The brominated and fluorinated intermediate is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazine group.
Industrial Production Methods: Industrial production of 4-Bromo-3-fluoro-5-hydrazinylbenzoic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-5-hydrazinylbenzoic acid typically involves multi-step reactions starting from commercially available precursors
-
Bromination and Fluorination:
- Starting with a suitable benzoic acid derivative, bromination is carried out using bromine or a brominating agent like N-bromosuccinimide in the presence of a catalyst.
- Fluorination can be achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide.
化学反应分析
Types of Reactions: 4-Bromo-3-fluoro-5-hydrazinylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydrazine group can be oxidized to form azo compounds or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Azo Compounds: Formed from the oxidation of the hydrazine group.
Amines: Formed from the reduction of the hydrazine group.
Biaryl Compounds: Formed from coupling reactions.
科学研究应用
4-Bromo-3-fluoro-5-hydrazinylbenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of 4-Bromo-3-fluoro-5-hydrazinylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways.
相似化合物的比较
4-Bromo-3-fluorobenzoic acid: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
3-Fluoro-5-hydrazinylbenzoic acid:
4-Bromo-5-hydrazinylbenzoic acid: Lacks the fluorine atom, which can influence its chemical properties and biological activity.
Uniqueness: 4-Bromo-3-fluoro-5-hydrazinylbenzoic acid is unique due to the presence of all three functional groups (bromine, fluorine, and hydrazine) on the benzoic acid core. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.
属性
分子式 |
C7H6BrFN2O2 |
|---|---|
分子量 |
249.04 g/mol |
IUPAC 名称 |
4-bromo-3-fluoro-5-hydrazinylbenzoic acid |
InChI |
InChI=1S/C7H6BrFN2O2/c8-6-4(9)1-3(7(12)13)2-5(6)11-10/h1-2,11H,10H2,(H,12,13) |
InChI 键 |
ZPWKYOUZJDGVGS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1NN)Br)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14778563.png)
![3-[5-(4-Chlorophenyl)-2-furanyl]propanoate](/img/structure/B14778569.png)
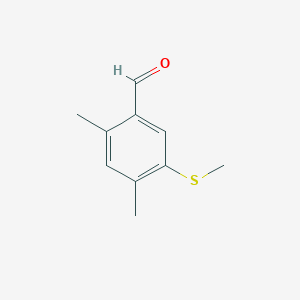
![Bis(2,2'-bipyridyl)(2,2'-bipyrazine[5,10] phenyl)dichlorate](/img/structure/B14778605.png)
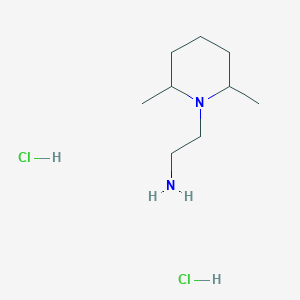
![(3S)-1-(2-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B14778622.png)
![benzyl N-[1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-2-oxoethyl]carbamate](/img/structure/B14778627.png)

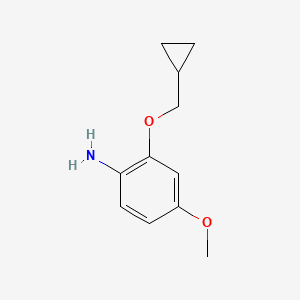
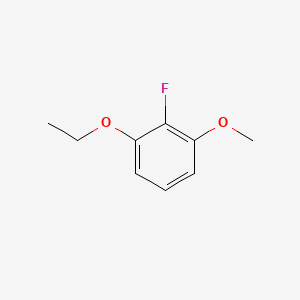
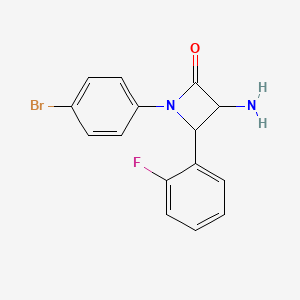
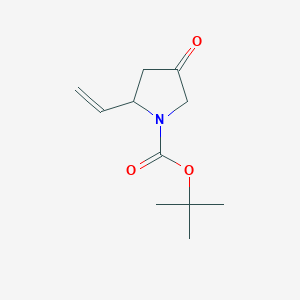

![2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14778672.png)
